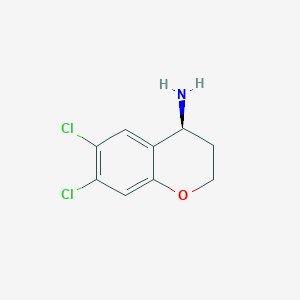

(S)-6,7-Dichlorochroman-4-amine

Description

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

(4S)-6,7-dichloro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |

InChI Key |

DBMTUJCOCFPESV-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@H]1N)Cl)Cl |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Chroman Derivatives

The initial step involves selective chlorination of the chroman ring at the 6 and 7 positions. Common reagents include:

These reagents are employed under controlled temperature and solvent conditions to avoid over-chlorination or side reactions. The reaction typically proceeds via electrophilic aromatic substitution, with regioselectivity influenced by the electronic and steric environment of the chroman ring.

Amination at the 4-Position

Following chlorination, the amination step introduces the amine group at the 4-position of the chroman ring. This can be achieved by:

- Nucleophilic substitution of a suitable leaving group at C-4 with ammonia or primary amines.

- Catalytic amination using palladium on carbon (Pd/C) or other transition metal catalysts to facilitate the substitution.

The amination is often performed under mild conditions to preserve the stereochemical integrity of the chiral center.

Stereoselective Synthesis and Chirality Control

Obtaining the (S)-enantiomer requires stereoselective synthesis or resolution techniques:

- Chiral pool synthesis using enantiomerically pure starting materials.

- Asymmetric catalysis employing chiral catalysts or auxiliaries to induce stereoselectivity during amination.

- Chiral resolution of racemic mixtures via chromatographic or crystallization methods.

Recent literature reports innovative methods for the synthesis of secondary amines related to chroman derivatives, which can be adapted for (S)-6,7-Dichlorochroman-4-amine:

Use of N-aminopyridinium salts as ammonia surrogates enables selective one-step N-alkylation and depyridylation to form secondary amines with high yields (up to 79%) under mild conditions (70 °C, 16 h) in acetonitrile solvent with cesium carbonate as base.

Iron-catalyzed reductive coupling of nitroarenes with alkyl halides provides a pathway to aryl amines, involving nitrosoarene intermediates and radical mechanisms. This method achieves good yields and could be adapted for chroman amine synthesis by modifying the aromatic substrate.

- Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Thionyl chloride or sulfuryl chloride | 70–90 | Controlled temperature, regioselective |

| Amination | Ammonia or primary amine, Pd/C catalyst | 60–85 | Mild conditions to preserve chirality |

| N-Alkylation (via N-aminopyridinium salts) | N-aminopyridinium salt, alkyl iodide, Cs2CO3, MeCN, 70 °C, 16 h | 79 | One-pot alkylation/depyridylation sequence |

| Reductive coupling | FeCl2·4H2O catalyst, Zn, TMSCl, NMP, 90 °C, 16 h | 70–93 | Radical pathway, nitrosoarene intermediate |

The chlorination step proceeds via electrophilic aromatic substitution, where the chroman ring’s electron density directs substitution to the 6 and 7 positions.

The amination step involves nucleophilic attack at the 4-position, often facilitated by catalytic systems that stabilize intermediates and promote stereoselectivity.

In the N-aminopyridinium salt method, alkylation occurs first at the nitrogen, followed by depyridylation to release the secondary amine, a process optimized by base selection (Cs2CO3) and temperature control.

The iron-catalyzed reductive coupling involves generation of alkyl radicals and nitrosoarene intermediates, which combine to form the amine bond under reductive conditions.

The preparation of (S)-6,7-Dichlorochroman-4-amine is achieved through a multi-step process involving selective chlorination, stereoselective amination, and advanced catalytic methods. Recent methodologies such as N-aminopyridinium salt-mediated alkylation and iron-catalyzed reductive coupling offer efficient routes with good yields and functional group tolerance. Control of chirality remains a critical aspect, addressed through asymmetric synthesis or resolution techniques. The choice of reagents, catalysts, and reaction conditions significantly impacts yield and stereochemical purity.

This synthesis area continues to evolve with ongoing research optimizing reaction efficiency, selectivity, and scalability for industrial applications.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dichlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Halogens vs. Other Functional Groups

Halogenated Derivatives

(S)-6,7-Difluorochroman-4-amine Molecular Formula: C₉H₉F₂NO Molecular Weight: 185.17 g/mol CAS: 1213126-25-0 Key Differences: Fluorine atoms at positions 6 and 7 confer higher electronegativity and smaller atomic radius compared to chlorine. This may enhance metabolic stability but reduce lipophilicity relative to dichloro derivatives .

Hydrochloride Salts

- Example : 5,7-Difluorochroman-4-amine hydrochloride (CAS 1392211-80-1, MW 221.63 g/mol)

- Key Differences : Salt formation improves aqueous solubility, critical for pharmaceutical formulations. The dichloro analogue may similarly form a hydrochloride salt for enhanced bioavailability .

Non-Halogenated Derivatives

(S)-Chroman-4-ylamine Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol Key Differences: Absence of halogen substituents reduces steric hindrance and lipophilicity, likely diminishing receptor-binding affinity compared to halogenated variants .

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|---|

| (S)-6,7-Dichlorochroman-4-amine* | C₉H₉Cl₂NO | ~218.09 (estimated) | Cl (6,7) | Amine (4) |

| (S)-6,7-Difluorochroman-4-amine | C₉H₉F₂NO | 185.17 | F (6,7) | Amine (4) |

| (S)-5,7-Dibromochroman-4-amine | C₉H₉Br₂NO | 306.98 | Br (5,7) | Amine (4) |

| 5,7-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | 221.63 | F (5,7) | Amine (4), HCl salt |

| (S)-Chroman-4-ylamine | C₉H₁₁NO | 149.19 | None | Amine (4) |

*Estimated values for (S)-6,7-Dichlorochroman-4-amine are derived from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.